molecular formula C16H14ClN5OS B2554443 2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide CAS No. 843618-59-7

2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide

Cat. No. B2554443
CAS RN: 843618-59-7
M. Wt: 359.83
InChI Key: DARANEOOWLOHBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide, also known as ACT, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is synthesized through a specific method and has been shown to have unique biochemical and physiological effects. In

Scientific Research Applications

Synthesis and Structure

The synthesis and structural analysis of triazole compounds containing a thioamide group have been explored. For example, Li Fa-qian et al. (2005) synthesized compounds from substituted acetophenone, triazole, and phenyl isothiocyanate, including structures similar to the target compound. The crystal structure of these compounds revealed potentially weak CH···N intermolecular interactions, which stabilize the structure (Li Fa-qian et al., 2005).

Biological Activities

  • Antifungal and Plant Growth Regulating Activities

    The synthesized triazole compounds have demonstrated antifungal and plant growth regulating activities, highlighting their potential application in agriculture and plant science research (Li Fa-qian et al., 2005).

  • Cholinesterase Inhibition

    N-aryl derivatives of similar compounds have been synthesized and evaluated for their inhibitory potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), indicating potential applications in the treatment of neurodegenerative diseases such as Alzheimer's (N. Riaz et al., 2020).

  • Antitumor Activity

    Derivatives bearing different heterocyclic rings have been screened for their potential antitumor activity against human tumor cell lines, showcasing the relevance of these compounds in cancer research (L. Yurttaş et al., 2015).

  • Antimicrobial Activities

    The synthesis of derivatives and their evaluation for antimicrobial activity against various pathogens suggest their use in developing new antimicrobial agents (N. Patel & A. R. Shaikh, 2011).

properties

IUPAC Name

2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN5OS/c17-12-6-8-13(9-7-12)19-14(23)10-24-16-21-20-15(22(16)18)11-4-2-1-3-5-11/h1-9H,10,18H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DARANEOOWLOHBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.